molecular formula C10H15ClN2O B2399725 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride CAS No. 2059971-68-3

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride

Cat. No.: B2399725
CAS No.: 2059971-68-3
M. Wt: 214.69
InChI Key: BEBJRQAHIUTZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzylamine and cyclohexanone.

    Cyclization: The initial step involves the cyclization of 2-aminobenzylamine with cyclohexanone under acidic conditions to form the tetrahydroquinoline core.

    Hydroxylation: The next step involves the introduction of a hydroxyl group at the 2-position of the tetrahydroquinoline ring. This can be achieved through various methods, including oxidation reactions.

    Aminomethylation: The final step involves the introduction of an aminomethyl group at the 3-position. This can be achieved through a Mannich reaction using formaldehyde and a secondary amine.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form the corresponding amine or alcohol derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential drugs for neurological disorders and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique properties, such as conductive polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminomethyl-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride
  • 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-4-ol hydrochloride
  • 3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-one hydrochloride

Uniqueness

3-(Aminomethyl)-5,6,7,8-tetrahydroquinolin-2-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

3-(aminomethyl)-5,6,7,8-tetrahydro-1H-quinolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h5H,1-4,6,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEBJRQAHIUTZLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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